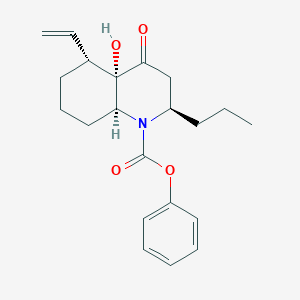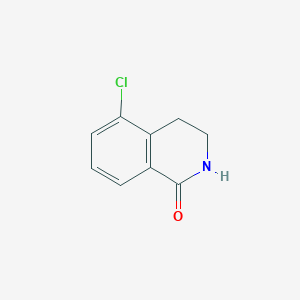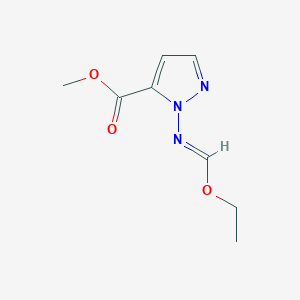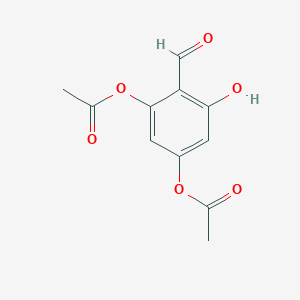
3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-, also known as 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl-, is a useful research compound. Its molecular formula is C22H43NO4 and its molecular weight is 385.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxazolidinyloxy, 2-(5-carboxypentyl)-4,4-dimethyl-2-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
6-(3-hydroxy-4,4-dimethyl-2-undecyl-1,3-oxazolidin-2-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-8-9-10-11-14-17-22(18-15-12-13-16-20(24)25)23(26)21(2,3)19-27-22/h26H,4-19H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPJPXMMRXWUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does 7-Doxylstearic acid interact with membranes and what information can be derived from its behavior?
A1: 7-DSA embeds itself into lipid bilayers, mimicking the behavior of natural fatty acids. [, , , , ] Its doxyl group, a stable free radical, allows for detection via EPR spectroscopy. By analyzing the EPR spectra, researchers can deduce information about:
- Membrane fluidity: The rotational freedom of the doxyl group reflects the fluidity of its surrounding environment. A more fluid membrane allows for greater rotational freedom, resulting in narrower EPR spectral lines. [, , ]
- Chain ordering: The degree to which 7-DSA's hydrocarbon chain aligns with surrounding lipids provides insights into the membrane's structural organization. A higher degree of ordering leads to broader EPR spectral lines. []
- Depth of penetration: By using different doxyl stearic acid probes with the doxyl group attached at varying positions along the stearic acid chain (e.g., 5-DSA, 12-DSA, 16-DSA), researchers can probe different depths within the membrane and create a profile of its fluidity and order parameters. [, ]
Q2: Can 7-Doxylstearic acid be used to study specific protein interactions within membranes?
A2: Yes, 7-DSA can be used to investigate the interaction of proteins with membranes. For example, fluorescence quenching experiments using 7-DSA alongside other spin-labeled compounds helped determine the topographical organization of pulmonary surfactant protein B (SP-B) within phospholipid bilayers. [] The accessibility of the spin probes to the fluorescently labeled amino acids in SP-B provided insights into the protein's orientation and depth within the membrane.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B142681.png)


![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)


